molecular formula C19H21N3O3S2 B14936580 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide

Cat. No.: B14936580
M. Wt: 403.5 g/mol
InChI Key: FTDRSGCWLKVUOK-UHFFFAOYSA-N
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Description

The compound 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a sulfur-linked acetamide moiety and a 2-methoxybenzyl substituent. The thieno[2,3-d]pyrimidine core is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in antimicrobial and anticancer applications .

Synthesis of such compounds typically involves nucleophilic substitution reactions between thiol-containing intermediates (e.g., 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl methanethiol) and chloroacetamide derivatives under basic conditions . Structural confirmation is achieved via NMR, LC-MS, and crystallography .

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H21N3O3S2/c1-11-12(2)27-19-17(11)18(24)21-15(22-19)9-26-10-16(23)20-8-13-6-4-5-7-14(13)25-3/h4-7H,8-10H2,1-3H3,(H,20,23)(H,21,22,24)

InChI Key

FTDRSGCWLKVUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NCC3=CC=CC=C3OC)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the thieno[2,3-d]pyrimidine core with a suitable thiol reagent under controlled conditions.

    Attachment of the methoxybenzyl moiety: This final step involves the reaction of the intermediate compound with 2-methoxybenzylamine under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the sulfanyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure may confer specific pharmacological properties, leading to its exploration as a potential therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a component in chemical processes

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thieno[2,3-d]pyrimidine Cores

Compound 4j ()
  • Structure: 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide.
  • Key Differences : Replaces the 4-hydroxy-5,6-dimethyl group with a benzimidazole ring and introduces a 3-chloro-4-fluorophenyl acetamide.
  • Properties : Yield 77%, m.p. 214–215°C; shows moderate antimicrobial activity against S. aureus and E. coli .
  • Comparison : The benzimidazole group may enhance DNA intercalation, while the chloro-fluorophenyl substituent increases hydrophobicity compared to the target compound’s 2-methoxybenzyl group .
Compound 5 ()
  • Structure: 6-(1H-Benzimidazol-2-yl)-2-(benzylsulfanyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
  • Key Differences : Lacks the acetamide side chain; instead, a benzylsulfanyl group is directly attached.
  • Properties : Yield 72%, m.p. 146–147°C; lower antimicrobial activity than acetamide derivatives .
N-(1H-Benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide ()
  • Structure: Shares the 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine core but replaces the 2-methoxybenzyl group with a benzimidazole.
  • Properties : Molecular weight 399.49 g/mol; benzimidazole may confer improved intercalation in nucleic acids .
  • Comparison : The benzimidazole substituent could enhance anticancer activity but reduce solubility compared to the methoxybenzyl group .

Analogues with Modified Pyrimidine or Acetamide Groups

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
  • Structure: Simple pyrimidine core instead of thieno[2,3-d]pyrimidine.
  • Properties : Synthesized via nucleophilic substitution; crystallographic data confirms planar geometry .
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide ()
  • Structure: Hexahydrobenzothieno[2,3-d]pyrimidine core with a partially saturated ring.
  • Properties : Molecular weight 505.7 g/mol; the saturated ring may improve metabolic stability but reduce rigidity .

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., chloro, fluoro) enhance antimicrobial activity but may reduce solubility.
  • Core Modifications: Saturation of the thienopyrimidine ring (e.g., hexahydro derivatives) improves metabolic stability but may alter target binding .

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